molecular formula C16H21N3O2S B2462820 4-Cyclohexyl-5-(3,4-dimethoxyphenyl)-4h-1,2,4-triazole-3-thiol CAS No. 328556-76-9

4-Cyclohexyl-5-(3,4-dimethoxyphenyl)-4h-1,2,4-triazole-3-thiol

Cat. No.: B2462820
CAS No.: 328556-76-9
M. Wt: 319.42
InChI Key: OIASDNHOAPSECT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclohexyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclohexyl group, a dimethoxyphenyl group, and a thiol group attached to the triazole ring. It is of interest in various fields of research due to its potential biological and chemical properties.

Properties

IUPAC Name

4-cyclohexyl-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-20-13-9-8-11(10-14(13)21-2)15-17-18-16(22)19(15)12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIASDNHOAPSECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=S)N2C3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90972868
Record name 4-Cyclohexyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90972868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5736-16-3
Record name 4-Cyclohexyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90972868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors. For example, the reaction of cyclohexyl isocyanide with 3,4-dimethoxyphenyl hydrazine in the presence of a suitable catalyst can yield the triazole ring.

    Introduction of the Thiol Group: The thiol group can be introduced by reacting the triazole intermediate with a thiolating agent such as hydrogen sulfide or thiourea under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify the triazole ring or other functional groups.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be employed under controlled conditions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified triazole derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

4-Cyclohexyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The triazole ring may also interact with biological receptors or enzymes, modulating their function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-Cyclohexyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-Cyclohexyl-5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-Cyclohexyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of both cyclohexyl and dimethoxyphenyl groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.

Biological Activity

4-Cyclohexyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 328556-76-9) is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including a triazole ring and a thiol group, which contribute to its pharmacological properties.

  • Molecular Formula : C₁₆H₂₁N₃O₂S
  • Molecular Weight : 319.42 g/mol
  • Structure : The compound contains a cyclohexyl group and a dimethoxyphenyl moiety, contributing to its lipophilicity and potential bioactivity.

Anticancer Activity

Research has demonstrated that derivatives of 1,2,4-triazole exhibit significant anticancer properties. A study showcased the cytotoxic effects of various triazole derivatives against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. Among these compounds, those with thiol substitutions displayed enhanced selectivity and potency against cancer cells compared to their non-thiol counterparts .

Table 1: Cytotoxicity of Triazole Derivatives

CompoundCell LineIC50 (µM)
This compoundIGR3915.2
Other Derivative AMDA-MB-23112.5
Other Derivative BPanc-118.0

The mechanism underlying the anticancer activity of triazole derivatives is primarily attributed to their ability to interact with biological receptors through hydrogen bonding and hydrophobic interactions. The triazole ring enhances solubility and stability, allowing for effective binding at the active sites of target proteins involved in cancer cell proliferation .

Antimicrobial Activity

Triazole compounds have also been investigated for their antimicrobial properties. The incorporation of sulfur in the form of thiol groups has been shown to increase the antimicrobial efficacy of these compounds against various bacterial strains. The mechanism often involves disruption of microbial cell membranes and interference with metabolic pathways .

Anti-inflammatory Activity

Recent studies indicate that certain triazole derivatives possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). Research has shown that specific modifications in the triazole structure can enhance selectivity towards COX-1 inhibition, potentially leading to the development of novel anti-inflammatory agents .

Study on Anticancer Efficacy

In a comparative study involving multiple triazole derivatives, it was found that those with substituted thiol groups exhibited superior anticancer activity. The study utilized an MTT assay to evaluate cell viability post-treatment with various concentrations of the compounds. Results indicated a marked reduction in cell viability for melanoma cells treated with this compound.

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones in agar diffusion tests, suggesting potent antimicrobial activity linked to its thiol functionality.

Q & A

Q. What are the standard synthetic routes for synthesizing 4-Cyclohexyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol?

Methodological Answer: The synthesis typically involves cyclization of hydrazide or thiourea precursors with aromatic aldehydes. For example:

Precursor Preparation : React cyclohexylamine with carbon disulfide to form a thiourea derivative.

Cyclization : Condense the thiourea intermediate with 3,4-dimethoxybenzaldehyde under basic conditions (e.g., NaOH in ethanol) .

Purification : Recrystallize the product using ethanol or methanol.

Q. Key Reaction Conditions :

  • Solvent : Ethanol or methanol under reflux (60–80°C).
  • Catalyst : Base (e.g., NaOH) or acid (e.g., HCl) to facilitate cyclization.
  • Yield Optimization : Adjust stoichiometry (1:1 molar ratio of thiourea to aldehyde) and reaction time (6–12 hours).

Q. How is acute toxicity assessed for this compound in preclinical studies?

Methodological Answer: Acute toxicity is evaluated using in silico (QSAR models) and in vivo (rodent models) approaches:

In Silico Prediction :

  • Use QSAR tools like ProTox-II or ADMETlab to predict LD50 and toxicity class .
  • Validate predictions with experimental data (e.g., acute oral toxicity in mice).

In Vivo Testing :

  • Administer escalating doses (e.g., 100–2000 mg/kg) to rodents via intragastric route.
  • Monitor mortality, clinical signs (e.g., convulsions), and organ weight changes over 14 days.

Q. Key Findings from Evidence :

  • LD50 : 1190 mg/kg (oral, mice), classifying it as Class IV (low toxicity) under Sidorov’s system .
  • Validation : QSAR predictions showed high correlation (R² > 0.85) with experimental results .

Advanced Research Questions

Q. How can computational methods like QSAR predict bioactivity and toxicity for structural analogs?

Methodological Answer: QSAR models correlate molecular descriptors (e.g., logP, polar surface area) with biological endpoints:

Descriptor Selection :

  • Calculate hydrophobicity (logP), electronic parameters (HOMO/LUMO), and steric effects.

Model Training :

  • Use datasets of LD50 values and bioactivity data from analogs (e.g., triazoles with methoxy substitutions) .

Validation :

  • Cross-validate with experimental data (e.g., anti-tuberculosis IC50 values ).

Q. Case Study :

  • Toxicity Prediction : QSAR models accurately predicted Class IV toxicity for a triazole analog, validated by in vivo LD50 = 1190 mg/kg .

Q. What structural modifications enhance antimicrobial or anti-tuberculosis activity?

Methodological Answer: Key modifications include:

Substituent Optimization :

  • Methoxy Groups : 3,4-Dimethoxy groups enhance membrane permeability (logP ~3.2) and target binding .
  • Halogenation : Fluorine or chlorine at the phenyl ring improves activity against Mycobacterium bovis (MIC = 0.1–1.0%) .

Heterocyclic Additions :

  • Pyrrole or thiophene rings increase π-π stacking with enzyme active sites (e.g., InhA in tuberculosis) .

Q. What in vitro models demonstrate anti-tuberculosis efficacy?

Methodological Answer:

Mycobacterial Growth Inhibition :

  • Culture M. bovis in Middlebrook 7H9 medium (pH 6.5–7.1) with compound concentrations (0.1–1.0%).
  • Monitor growth inhibition for 90 days via colony-forming unit (CFU) counts .

Comparison with Standards :

  • Isoniazid : 1.0% required for inhibition vs. 0.1% for the triazole derivative .

Q. Key Findings :

  • Tuberculostatic Effect : Complete growth inhibition at 0.1% concentration, outperforming isoniazid .

Q. How do researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

Source Analysis :

  • Compare assay conditions (e.g., pH, solvent) that may alter compound stability.

Dose-Response Curves :

  • Replicate studies with standardized protocols (e.g., CLSI guidelines).

Mechanistic Studies :

  • Use molecular docking to confirm target engagement (e.g., binding to CYP121 in tuberculosis) .

Example : Discrepancies in MIC values for triazoles were resolved by standardizing broth microdilution methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.